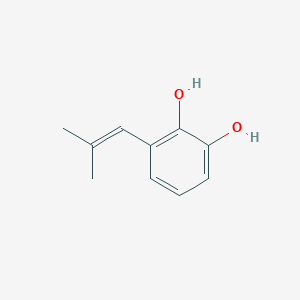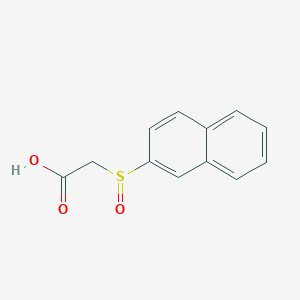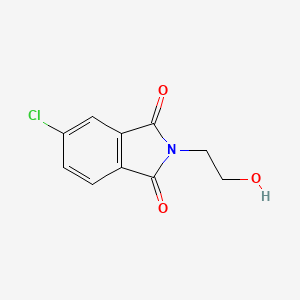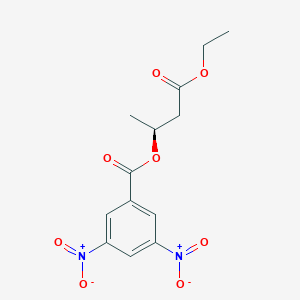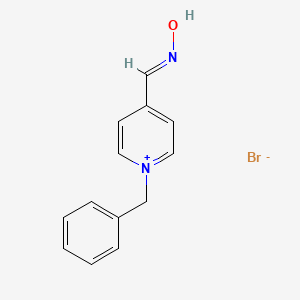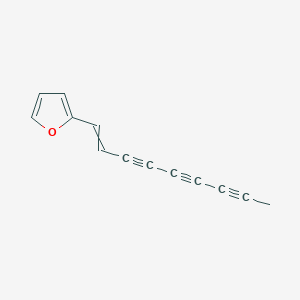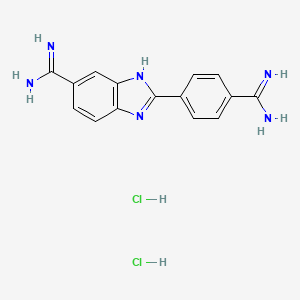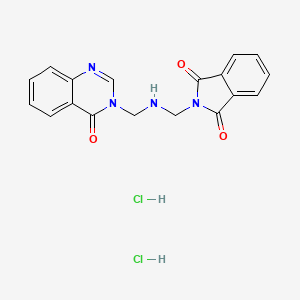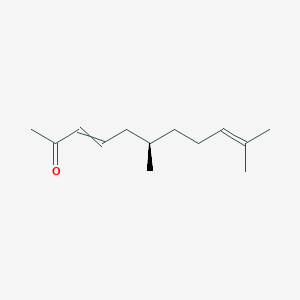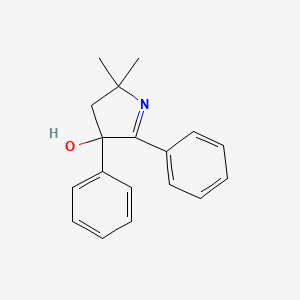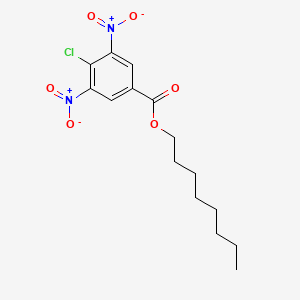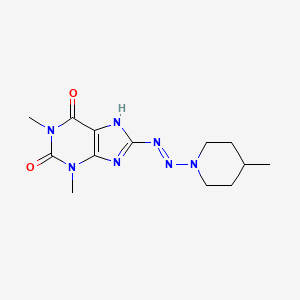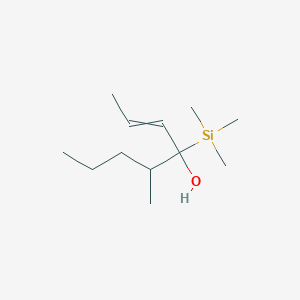
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is a chemical compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol typically involves the reaction of an appropriate octenol precursor with a trimethylsilylating agent. One common method is the reaction of 5-methyl-4-octen-4-ol with chlorotrimethylsilane (Cl-Si(CH₃)₃) in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the octenol attacks the silicon atom of the chlorotrimethylsilane, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol involves its reactivity with various reagents. The trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. The removal of the trimethylsilyl group can be achieved under mild conditions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: This compound features a similar trimethylsilyl group but with a different carbon backbone.
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used for similar purposes in organic synthesis.
3-Phenyl-2-propyn-1-ol: A compound with a phenyl group and a trimethylsilyl group, used in various chemical reactions.
Uniqueness
5-Methyl-4-(trimethylsilyl)oct-2-en-4-ol is unique due to its specific structure, which combines the properties of an octenol backbone with a trimethylsilyl group. This combination imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
76436-94-7 |
|---|---|
分子式 |
C12H26OSi |
分子量 |
214.42 g/mol |
IUPAC名 |
5-methyl-4-trimethylsilyloct-2-en-4-ol |
InChI |
InChI=1S/C12H26OSi/c1-7-9-11(3)12(13,10-8-2)14(4,5)6/h8,10-11,13H,7,9H2,1-6H3 |
InChIキー |
CVPBXZJVJPDENT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C=CC)(O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


